Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate
Description
Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a sulfur-containing heterocyclic compound with the molecular formula C₆H₉N₃O₂S . Its structure comprises a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a sulfanyl (thioether) group at the 3-position, linked via a propanoate methyl ester. Key features include:
- Sulfanyl bridge: Enhances lipophilicity and metabolic stability compared to oxygen-based ethers.
- Methyl ester: Increases membrane permeability but may hydrolyze to the carboxylic acid under physiological conditions.
This compound is of interest in medicinal chemistry due to the triazole scaffold’s prevalence in bioactive molecules (e.g., antifungals) and the versatility of the thioether group in modulating pharmacokinetics .
Properties
CAS No. |
646534-24-9 |
|---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C7H11N3O2S/c1-5-8-7(10-9-5)13-4-3-6(11)12-2/h3-4H2,1-2H3,(H,8,9,10) |
InChI Key |
AFRDOBVXHWOOLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Pathways
1.1 Nucleophilic Substitution Reaction:
This method involves the reaction between a triazole derivative and methyl propanoate. The key steps are:
- Starting Materials: A functionalized triazole compound (e.g., 5-methyl-1H-1,2,4-triazole) and a thiol-containing intermediate.
- Reaction Conditions: The thiol group reacts with methyl propanoate under basic or neutral conditions to form the sulfanyl linkage.
- Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
1.2 Esterification Reaction:
Esterification is employed to introduce the methyl ester group:
- Starting Materials: A carboxylic acid precursor (e.g., 3-(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylpropanoic acid).
- Reagents: Methanol and an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
- Reaction Conditions: The reaction is typically conducted under reflux to drive the equilibrium toward ester formation.
Ultrasound-Assisted Synthesis
Ultrasound irradiation is an advanced method to enhance reaction efficiency:
- Mechanism: Ultrasound promotes cavitation, which accelerates bond formation and reduces reaction times.
- Advantages: This method provides higher yields and minimizes side reactions compared to conventional heating.
- Application in Triazole Chemistry: Ultrasound-assisted cyclization of hydrazones has been reported for efficient triazole formation.
Microwave-Assisted Synthesis
Microwave irradiation offers another modern approach:
- Mechanism: Rapid heating under microwave conditions increases reaction rates.
- Reactions Involved: Microwave-assisted nucleophilic substitution and esterification have been explored for related compounds.
- Benefits: Reduced reaction time and energy consumption compared to traditional methods.
Reaction Monitoring and Purification
4.1 Monitoring Techniques:
To ensure complete conversion and product purity:
- Thin-Layer Chromatography (TLC) is used for quick monitoring.
- High-Performance Liquid Chromatography (HPLC) provides precise analysis of product purity.
4.2 Purification:
The final compound is purified using recrystallization or column chromatography to achieve high purity.
Data Table: Key Reaction Conditions
| Step | Starting Materials | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Triazole derivative + methyl propanoate | Sodium hydroxide | Room temperature | ~80 |
| Esterification | Carboxylic acid precursor + methanol | Sulfuric acid | Reflux | ~85 |
| Ultrasound-Assisted | Hydrazone precursors | - | Ultrasound irradiation | ~90 |
| Microwave-Assisted | Triazole precursors | - | Microwave irradiation | ~92 |
Notes on Optimization
- Choice of Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for nucleophilic substitution due to their ability to stabilize intermediates.
- Temperature Control: Precise temperature regulation is critical during esterification to prevent side reactions.
- Catalyst Selection: Acid strength influences the esterification rate; weaker acids may require longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate. For instance, derivatives of 1,2,4-triazole have shown significant anti-proliferative effects against various cancer cell lines. A notable study reported that certain triazole derivatives exhibited IC50 values as low as against HepG2 liver cancer cells . This suggests that this compound may possess similar or enhanced activity due to its structural components.
Antimicrobial Properties
Compounds containing the triazole moiety have also been investigated for their antimicrobial activities. Research indicates that triazole derivatives can exhibit both antibacterial and antifungal properties. For example, novel carbazole derivatives derived from triazole structures demonstrated promising activity against various bacterial strains . This suggests potential applications for this compound in the development of new antimicrobial agents.
Ultrasound-Assisted Synthesis
The synthesis of this compound can be optimized through ultrasound-assisted techniques. This method enhances reaction rates and yields compared to conventional synthesis methods. For instance, ultrasound radiation has been shown to significantly increase the efficiency of synthesizing related triazole compounds . Such advancements in synthetic methodologies are crucial for developing this compound on a larger scale for research and therapeutic use.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate with four analogues:
Key Structural and Functional Differences
Substituent Effects on Triazole Core: Sulfanyl vs. Hydroxy (Target vs. ): The sulfanyl group in the target compound increases lipophilicity (logP ~1.2 estimated) compared to the polar hydroxy group, which may enhance membrane permeability but reduce water solubility. Triazole-3-yl vs. Triazole-1-yl (Target vs. ): The 3-yl substitution (vs. 1-yl) alters the electron density distribution, affecting interactions with biological targets. The 1-yl variant lacks the sulfur atom, reducing thioether-specific reactivity (e.g., susceptibility to oxidation).
Ester vs. Carboxylic Acid (Target vs. Hydrolysis under acidic or enzymatic conditions would yield the acid, which may exhibit altered bioavailability or target engagement.
Aromatic vs. Heteroaromatic Systems (Target vs. ) :
- The phenyl-based compound () lacks the triazole’s nitrogen-rich environment, reducing hydrogen-bonding capacity but increasing aromatic π-system stability. This structural difference suggests divergent applications, such as UV-absorbing materials vs. bioactive molecules.
Biological Activity
Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article compiles various studies that highlight its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
Molecular Formula : CHNOS
Molecular Weight : 218.25 g/mol
CAS Number : 357172-63-5
IUPAC Name : this compound
The compound features a methyl group attached to a triazole ring, which is known for its diverse biological activity. The presence of the sulfanyl group enhances its reactivity and potential interactions with biological targets.
Antiviral Activity
Recent studies have demonstrated the antiviral potential of triazole derivatives, including this compound. In vitro assays have shown that certain derivatives can significantly reduce the infectivity of influenza viruses (H1N1 and H3N2) by over 90% at specific concentrations. For instance, compounds with similar structures were tested at doses ranging from 0.03 mg to 1 mg in 100 μL solutions, revealing promising results as neuraminidase inhibitors .
Antibacterial Activity
The antibacterial properties of triazole compounds have also been explored. A study focused on the synthesis of various triazole derivatives assessed their effectiveness against different bacterial strains. This compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that modifications to the triazole ring could enhance its efficacy against specific bacterial targets .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Enzymes : The compound likely interferes with viral replication processes by inhibiting key enzymes such as neuraminidase.
- Disruption of Bacterial Cell Wall Synthesis : Similar to other triazole derivatives, it may inhibit the synthesis of essential components in bacterial cell walls.
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral activity of several triazole derivatives against influenza viruses. This compound was included in a series of tests where it showed a significant reduction in viral load in infected cell cultures. The results suggested that this compound could be a candidate for further development as an antiviral agent .
Case Study 2: Antibacterial Screening
In another investigation focusing on antibacterial properties, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low micromolar concentrations, highlighting its potential as a therapeutic agent against bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
